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Compound of Interest

Compound Name:
(R)-2-Amino-3-

cyclobutylpropanoic acid

Cat. No.: B574375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (R)-2-
Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid. This document details

the key analytical techniques and methodologies employed to confirm its molecular structure

and stereochemistry, presenting data in a clear and accessible format for researchers and

professionals in drug development and chemical synthesis.

Introduction
(R)-2-Amino-3-cyclobutylpropanoic acid, also known as (R)-cyclobutylalanine, is an

unnatural amino acid derivative.[1] Such modified amino acids are of significant interest in

medicinal chemistry and drug development as their incorporation into peptides can enhance

stability, modulate biological activity, and provide novel therapeutic agents.[2] The unique

cyclobutyl side chain can influence the conformational properties of peptides, potentially

leading to improved efficacy and reduced susceptibility to enzymatic degradation.[2] A thorough

understanding of its structure is paramount for its application in rational drug design and

peptide synthesis.
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The fundamental physicochemical properties of (R)-2-Amino-3-cyclobutylpropanoic acid are

summarized in the table below. These computed properties provide a foundational

understanding of the molecule's characteristics.

Property Value Source

Molecular Formula C₇H₁₃NO₂ PubChem[3]

Molecular Weight 143.18 g/mol PubChem[3]

IUPAC Name
(2R)-2-amino-3-

cyclobutylpropanoic acid
PubChem[4]

CAS Number 174266-00-3 MedChemExpress[1]

Canonical SMILES C1CC(C1)CC(C(=O)O)N PubChem[3]

InChI Key
SRGOJUDAJKUDAZ-

LURJTMIESA-N
Sigma-Aldrich[5]

Appearance White to off-white solid MedChemExpress[1]

Purity ≥97.0% MedChemExpress[1]

Spectroscopic Data for Structure Elucidation
The definitive structure of (R)-2-Amino-3-cyclobutylpropanoic acid is established through a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms

within the molecule, confirming the connectivity and stereochemistry of the compound. A

representative ¹H NMR spectrum of (R)-2-Amino-3-cyclobutylpropanoic acid is available

from commercial suppliers.[1] The expected chemical shifts and multiplicities are crucial for

structural verification.

Generic ¹H NMR Data Interpretation:
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Proton Assignment
Expected Chemical
Shift (ppm)

Multiplicity Integration

Hα (CH-N) 3.5 - 4.0
Doublet of doublets

(dd) or Multiplet (m)
1H

Hβ (CH₂-cyclobutyl) 1.5 - 2.0 Multiplet (m) 2H

Cyclobutyl protons 1.7 - 2.4 Multiplets (m) 7H

NH₂ Variable Broad singlet (br s) 2H

COOH Variable Broad singlet (br s) 1H

Note: Expected chemical shifts are estimates and can vary based on solvent and other

experimental conditions.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about

the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (ppm)

C=O (Carboxyl) 170 - 180

Cα (CH-N) 50 - 60

Cβ (CH₂) 35 - 45

CH (cyclobutyl) 30 - 40

CH₂ (cyclobutyl) 15 - 25

Note: These are predicted values and require experimental verification.

Mass Spectrometry
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Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

Parameter Value

Molecular Ion [M+H]⁺ 144.0968

Exact Mass 143.0946

Common fragmentation pathways for amino acids involve the loss of water (H₂O), ammonia

(NH₃), and the carboxyl group (COOH) or carbon monoxide (CO) from the carboxyl group.

Experimental Protocols
Detailed experimental protocols are essential for the reproducible and accurate structural

analysis of (R)-2-Amino-3-cyclobutylpropanoic acid.

NMR Spectroscopy Protocol (General)
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

(R)-2-Amino-3-cyclobutylpropanoic acid sample

Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in

a clean, dry NMR tube.

Vortex the tube to ensure complete dissolution.
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Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a

30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to

achieve a good signal-to-noise ratio.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of

scans and a longer relaxation delay may be necessary due to the lower natural abundance

and smaller gyromagnetic ratio of ¹³C.

Process the acquired data (Fourier transformation, phase correction, and baseline

correction).

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a

reference standard (e.g., TMS or the residual solvent peak).

Workflow for NMR Analysis:

A generalized workflow for NMR-based structure elucidation.

Mass Spectrometry Protocol (General - ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern.

Materials:

(R)-2-Amino-3-cyclobutylpropanoic acid sample

Solvent (e.g., methanol, water with 0.1% formic acid)

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.

Infuse the sample solution directly into the ESI source at a constant flow rate.
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Set the mass spectrometer to operate in positive ion mode to detect the [M+H]⁺ ion.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying

gas flow rate, and temperature) to obtain a stable and strong signal.

Acquire a full scan mass spectrum to identify the protonated molecular ion.

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation

and obtain a product ion spectrum. This can be achieved by collision-induced dissociation

(CID).

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions,

which provides further structural confirmation.

Workflow for Mass Spectrometry Analysis:

A typical workflow for structure confirmation using ESI-MS/MS.

Synthesis Outline
The synthesis of enantiomerically pure (R)-2-Amino-3-cyclobutylpropanoic acid typically

involves asymmetric synthesis or chiral resolution of a racemic mixture. A common strategy is

the diastereoselective alkylation of a chiral glycine enolate equivalent.

General Synthesis Strategy:

Preparation of a chiral auxiliary-protected glycine: A chiral auxiliary, such as an

oxazolidinone, is attached to glycine to control the stereochemistry of subsequent reactions.

Enolate formation: The protected glycine is treated with a strong base to form a chiral

enolate.

Diastereoselective alkylation: The enolate is reacted with a cyclobutylmethyl halide (e.g.,

bromomethylcyclobutane) to introduce the cyclobutyl side chain with high

diastereoselectivity.

Cleavage of the chiral auxiliary: The chiral auxiliary is removed to yield the protected amino

acid.
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Deprotection: The protecting groups on the amino and carboxyl functionalities are removed

to afford the final product, (R)-2-Amino-3-cyclobutylpropanoic acid.

Logical Flow of a Potential Asymmetric Synthesis:

Glycine

Protected Glycine

Chiral Auxiliary

Chiral Enolate

 + Base

Strong Base

Diastereoselective Alkylation

Cyclobutylmethyl Halide

Protected (R)-Cyclobutylalanine

Auxiliary Cleavage

Deprotection

(R)-2-Amino-3-cyclobutylpropanoic acid
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Click to download full resolution via product page

A conceptual diagram illustrating a potential asymmetric synthesis route.

Biological Context and Potential Signaling
Pathways
While specific signaling pathways for (R)-2-Amino-3-cyclobutylpropanoic acid are not

extensively documented, as a non-natural amino acid, its primary biological relevance lies in its

incorporation into peptides to modulate their interaction with biological targets. For instance, its

inclusion in a peptide antagonist could alter the peptide's binding affinity and selectivity for a G-

protein coupled receptor (GPCR), thereby affecting downstream signaling cascades such as

the cAMP or IP₃/DAG pathways.

Hypothetical GPCR Signaling Modulation:

Peptide with
(R)-Cyclobutylalanine GPCRBinds/Modulates G-ProteinActivates Effector Enzyme

(e.g., Adenylyl Cyclase)
Modulates Second Messenger

(e.g., cAMP)
Produces Protein Kinase AActivates Cellular ResponsePhosphorylates Targets

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. chemimpex.com [chemimpex.com]

3. 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. (R)-2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 50999323 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b574375?utm_src=pdf-body-img
https://www.benchchem.com/product/b574375?utm_src=pdf-body
https://www.benchchem.com/product/b574375?utm_src=pdf-body-img
https://www.benchchem.com/product/b574375?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/r-2-amino-3-cyclobutylpropanoic-acid.html
https://www.chemimpex.com/products/15124
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-cyclobutylpropanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-cyclobutylpropanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Amino-3-cyclobutylpropanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Amino-3-cyclobutylpropanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. (S)-2-Amino-3-cyclobutylpropanoic acid | 1201593-65-8 [sigmaaldrich.com]

To cite this document: BenchChem. [Elucidation of the (R)-2-Amino-3-cyclobutylpropanoic
Acid Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b574375#r-2-amino-3-cyclobutylpropanoic-acid-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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